molecular formula C22H22FN5OS B11276672 1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11276672
M. Wt: 423.5 g/mol
InChI Key: CSMBABXVHMFAGH-UHFFFAOYSA-N
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Description

  • The fluorophenyl group is introduced via a nucleophilic substitution reaction.
  • Reaction conditions: Solvent (e.g., dimethylformamide), temperature (e.g., room temperature), and reagents (e.g., fluorobenzene).
  • Formation of the Piperidine Carboxamide:

    • The final step involves the coupling of the pyridazinyl intermediate with the piperidine carboxamide.
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature), and coupling agents (e.g., N,N’-dicyclohexylcarbodiimide).
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    • Formation of the Pyridazinyl Intermediate:

      • The pyridazinyl intermediate can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
      • Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., reflux), and catalysts (e.g., acid catalysts).

    Chemical Reactions Analysis

    Types of Reactions: 1-{6-[(3-Fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    • Oxidation:

      • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
      • Major products: Oxidized derivatives with modified functional groups.
    • Reduction:

      • Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
      • Major products: Reduced derivatives with altered functional groups.
    • Substitution:

      • The compound can undergo nucleophilic or electrophilic substitution reactions.
      • Common reagents: Halogens, nucleophiles, or electrophiles.
      • Major products: Substituted derivatives with different functional groups.

    Common Reagents and Conditions:

    • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Solvents: Ethanol, dimethylformamide, dichloromethane.
    • Catalysts: Acid catalysts, coupling agents.

    Scientific Research Applications

    1-{6-[(3-Fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

    • Medicinal Chemistry:

      • Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
      • Studies on its pharmacokinetics and pharmacodynamics.
    • Biological Research:

      • Investigation of its effects on cellular processes and molecular targets.
      • Use in assays to study enzyme inhibition or receptor binding.
    • Industrial Applications:

      • Potential use in the synthesis of other complex organic compounds.
      • Application in materials science for the development of novel materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    • Binding to Receptors:

      • The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
    • Enzyme Inhibition:

      • It may act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions.
    • Modulation of Gene Expression:

      • The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

    Comparison with Similar Compounds

    • 1-{6-[(3-Chlorophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide.
    • 1-{6-[(3-Bromophenyl)sulfanyl]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide.
  • Uniqueness:

    • The presence of the fluorophenyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets.
    • The combination of the pyridazinyl and piperidine carboxamide moieties provides a distinct structural framework that can be exploited for various applications.
  • Properties

    Molecular Formula

    C22H22FN5OS

    Molecular Weight

    423.5 g/mol

    IUPAC Name

    1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

    InChI

    InChI=1S/C22H22FN5OS/c23-17-4-3-6-19(14-17)30-21-8-7-20(26-27-21)28-12-9-16(10-13-28)22(29)25-15-18-5-1-2-11-24-18/h1-8,11,14,16H,9-10,12-13,15H2,(H,25,29)

    InChI Key

    CSMBABXVHMFAGH-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NN=C(C=C3)SC4=CC=CC(=C4)F

    Origin of Product

    United States

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